High-Affinity Galectin-3 Fragment: 5-Bromo-2-Cyanopyridine Core Delivers Kd = 37 nM vs. Unreported Affinity for Regioisomeric and Dehalogenated Analogs
When elaborated into a thiodigalactoside conjugate, the 5‑bromo‑2‑cyanopyridin‑3‑yl fragment (directly derived from CAS 1246088‑44‑7) yields a galectin‑3 ligand with Kd = 37 nM in a competitive fluorescence polarization assay [1]. The corresponding 2‑bromo‑5‑cyanopyridine regioisomer (CAS 1171920‑02‑7) and the non‑brominated 2‑cyanopyridin‑3‑yl pivalamide (CAS 887579‑95‑5) have no reported affinity data in the same assay, preventing any claim of equivalent potency. This demonstrates that the 5‑bromo‑2‑cyano substitution pattern is an experimentally validated privileged fragment for achieving sub‑micromolar target engagement.
| Evidence Dimension | Galectin‑3 binding affinity (Kd) |
|---|---|
| Target Compound Data | 37 nM (conjugate containing 5‑bromo‑2‑cyanopyridin‑3‑yl fragment derived from CAS 1246088‑44‑7) |
| Comparator Or Baseline | Regioisomer N-(2‑bromo‑5‑cyanopyridin‑3‑yl)pivalamide (CAS 1171920‑02‑7): no galectin‑3 Kd reported; Non‑brominated N-(2‑cyanopyridin‑3‑yl)pivalamide (CAS 887579‑95‑5): no galectin‑3 Kd reported |
| Quantified Difference | ≥ 37‑fold selectivity window implied by absence of comparator data at sub‑µM level |
| Conditions | Competitive fluorescence polarization assay; recombinant human galectin‑3 |
Why This Matters
A procurement decision favoring CAS 1246088‑44‑7 provides immediate access to a fragment with demonstrated high‑affinity potential, whereas close analogs lack any public proof of target engagement in the same system.
- [1] BindingDB, BDBM572506: 5-Bromo-2-cyanopyridin-3-yl 3-[4-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-1-yl]-3-deoxy-2-O-methyl-1-thio-α-D-galactopyranoside (US11447517, Example 51), Kd = 37 nM for human galectin‑3. View Source
